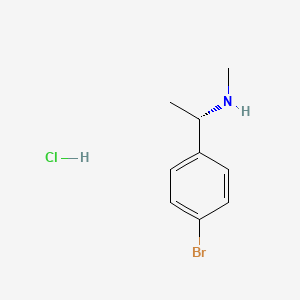
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride, or S-BMEA-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral secondary amine that has been used in the synthesis of a variety of compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
One application of compounds structurally related to (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride is as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in clinical efficacy for conditions such as emesis and depression. For instance, a study on a water-soluble NK1 receptor antagonist demonstrated high affinity and long action duration, highlighting its potential for both intravenous and oral administration in clinical settings (Harrison et al., 2001).
Synthetic Methodologies
The compound and its derivatives also find applications in synthetic organic chemistry. A study on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound used widely in medicine, pesticides, and chemical fields, showcased a process that might be analogous or share steps relevant to synthesizing this compound. This process emphasized low production cost, simplicity, and environmental friendliness, suggesting its potential utility in synthesizing related compounds (Wang Ling-ya, 2015).
Antimycobacterial Activity
Another study explored the effect of halogen atom localization on antimycobacterial activity in pyrimidines. While not directly about this compound, this research indicates the broader interest in halogenated compounds for their biological activities. Changing the bromine atom's position significantly affected antimycobacterial activity, underscoring the importance of structural configuration in drug design and discovery (Erkin & Krutikov, 2010).
Radiation Protection Features
Research into Mannich bases, which could be structurally related to this compound, showed that compounds with a 4-bromophenyl aryl part exhibited significant radiation protection features against both photons and charged particles. This study suggests the potential of such brominated compounds in medical oncology and nuclear medicine, highlighting their utility beyond traditional therapeutic applications (Yılmaz, Kavaz, & Gul, 2020).
Bromophenol Derivatives from Marine Algae
Additionally, bromophenol derivatives, similar in halogenation to this compound, have been identified in marine algae with various bioactivities. Although these compounds were found inactive against several cancer lines and microorganisms, their isolation and structural elucidation contribute to the chemical diversity knowledge and potential pharmacophore models for designing new drugs (Zhao et al., 2004).
Propriétés
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYPWCMBWZLQT-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

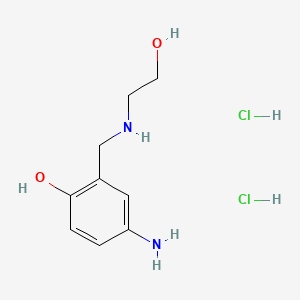
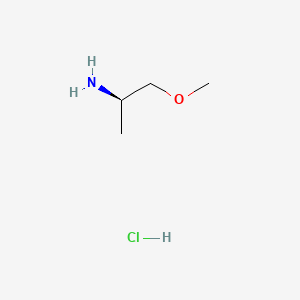
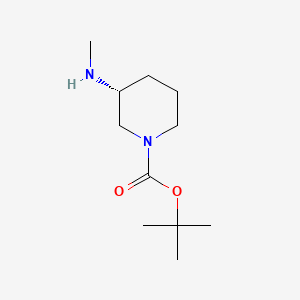

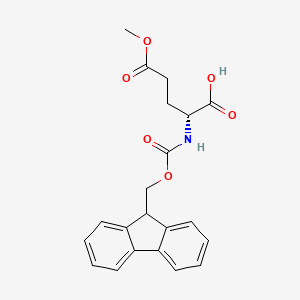
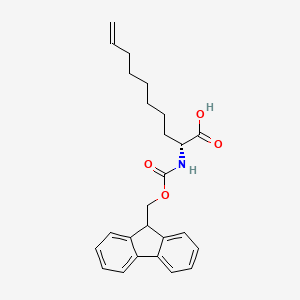

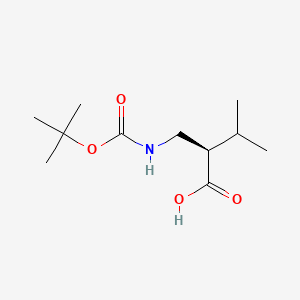
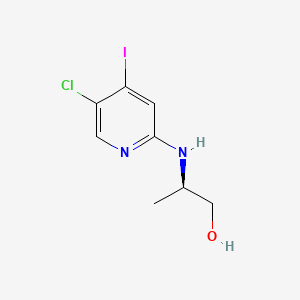
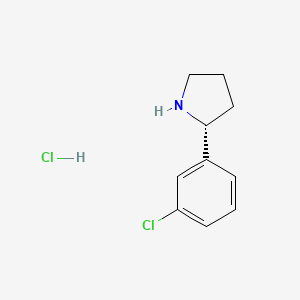
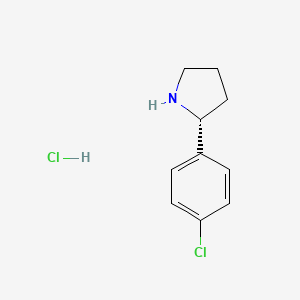

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)
